molecular formula C9H14N2 B2636368 5-cyclohexyl-1H-pyrazole CAS No. 60061-66-7

5-cyclohexyl-1H-pyrazole

Cat. No.: B2636368
CAS No.: 60061-66-7
M. Wt: 150.225
InChI Key: RISQWZNRZAZRPJ-UHFFFAOYSA-N
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Description

5-Cyclohexyl-1H-pyrazole is a versatile chemical scaffold of significant interest in medicinal chemistry and organic synthesis. The pyrazole core is a privileged structure in drug discovery, known for its wide spectrum of biological activities . Researchers value this compound as a key synthetic intermediate for developing novel pharmacologically active molecules, leveraging the steric and hydrophobic properties of the cyclohexyl substituent to modulate interactions with biological targets . Pyrazole derivatives are extensively studied for their potential as anti-inflammatory, antifungal, antimicrobial, and anticancer agents . Some pyrazole-based compounds, such as Celecoxib, are already established therapeutics, underscoring the structural value of this heterocycle . The compound serves as a fundamental building block for synthesizing more complex derivatives, including carboxylate esters and carboxamides, which are crucial for structure-activity relationship (SAR) studies . Its mechanism of action is application-specific but often involves targeting enzymes and receptors, such as demonstrated by related pyrazole-4-carboxamide derivatives showing potent activity as Epidermal Growth Factor Receptor (EGFR)-targeting anticancer agents . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. It is essential for qualified researchers in laboratory settings.

Properties

IUPAC Name

5-cyclohexyl-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-2-4-8(5-3-1)9-6-7-10-11-9/h6-8H,1-5H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RISQWZNRZAZRPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60061-66-7
Record name 3-cyclohexyl-1H-pyrazole
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclohexyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclohexylhydrazine with 1,3-diketones or β-ketoesters under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal catalysts, and environmentally friendly solvents to enhance yield and reduce waste.

Chemical Reactions Analysis

Types of Reactions

5-cyclohexyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms of the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of pyrazole N-oxides.

    Reduction: Formation of dihydropyrazoles.

    Substitution: Formation of halogenated pyrazoles.

Scientific Research Applications

Pharmacological Applications

5-Cyclohexyl-1H-pyrazole and its derivatives have been extensively studied for their pharmacological properties. The following sections detail the significant therapeutic areas where these compounds have shown efficacy.

Antimicrobial Activity

Pyrazole derivatives, including this compound, have demonstrated notable antibacterial and antifungal activities. Research indicates that these compounds can inhibit the growth of various pathogenic microorganisms.

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundTarget MicroorganismMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus31.25 µg/mL
This compoundEscherichia coli50 µg/mL
This compoundCandida albicans25 µg/mL

Studies have shown that pyrazole derivatives exhibit strong antimicrobial activity compared to traditional antibiotics, making them promising candidates for developing new antimicrobial agents .

Anticancer Properties

The anticancer potential of pyrazole derivatives has been a significant focus of research. This compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Table 2: Anticancer Activity of Pyrazole Derivatives

CompoundCancer Cell LineIC50 (µM)
This compoundA549 (Lung carcinoma)5.94
This compoundHCT116 (Colon carcinoma)0.58
This compoundSK-MEL-5 (Melanoma)6.40

Research indicates that this compound can inhibit cell proliferation and induce apoptosis in cancer cells, highlighting its potential as an anticancer agent .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazoles have been documented, with studies showing that they can inhibit key enzymes involved in inflammation.

Table 3: Anti-inflammatory Activity of Pyrazole Derivatives

CompoundEnzyme TargetIC50 (µM)
This compoundCOX-20.01
This compoundLOX1.78

These findings suggest that pyrazoles may serve as effective anti-inflammatory agents, potentially offering alternatives to conventional non-steroidal anti-inflammatory drugs .

Agricultural Applications

The herbicidal properties of pyrazole derivatives are also noteworthy. Research has demonstrated their effectiveness in controlling various weeds and pests.

Table 4: Herbicidal Activity of Pyrazole Derivatives

CompoundTarget Pest/WeedEffective Concentration
This compoundBotrytis cinereaEC50: 2.432 µg/mL
This compoundFusarium oxysporumEC50: 6.986 µg/mL

These compounds can serve as environmentally friendly alternatives to synthetic herbicides, contributing to sustainable agricultural practices .

Material Science Applications

Emerging research suggests that pyrazoles may also find applications in material science, particularly in the development of novel polymers and coatings due to their unique chemical properties.

Table 5: Material Science Applications of Pyrazoles

ApplicationDescription
Polymer SynthesisUsed as monomers for creating high-performance polymers with enhanced thermal stability and mechanical properties.
CoatingsIncorporated into coatings to improve corrosion resistance and durability under harsh conditions.

The versatility of pyrazoles in material science opens new avenues for innovation in creating advanced materials .

Mechanism of Action

The mechanism of action of 5-cyclohexyl-1H-pyrazole involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The cyclohexyl group may enhance binding affinity through hydrophobic interactions, while the pyrazole ring can participate in hydrogen bonding and π-π stacking interactions.

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

Structural and Substituent Effects

The substituent at the 5-position of the pyrazole ring critically modulates physicochemical and biological properties. Key comparisons include:

Compound Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
5-Cyclohexyl-1H-pyrazole Cyclohexyl C₉H₁₄N₂ 150.22 Lipophilic; potential kinase inhibition
5-Cyclopropyl-1H-pyrazole Cyclopropyl C₆H₈N₂ 108.14 Smaller ring strain; enhanced metabolic stability
5-Phenyl-1H-pyrazole Phenyl C₉H₈N₂ 144.17 Aromatic π-stacking; common in drug scaffolds
5-Amino-1H-pyrazole Amino (-NH₂) C₃H₅N₃ 83.09 Hydrogen-bond donor; intermediates in synthesis

Key Observations :

  • Steric and Electronic Effects : The cyclohexyl group (C₉H₁₄N₂) imparts greater steric hindrance and lipophilicity compared to cyclopropyl (C₆H₈N₂) or phenyl (C₉H₈N₂) substituents. This bulk may reduce solubility in polar solvents but enhance membrane permeability in biological systems .
  • Crystallinity: Cyclohexyl-substituted pyrazoles exhibit distinct crystal packing due to non-polar interactions, as seen in the crystal structure of 1-cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, where the cyclohexyl group adopts a chair conformation .

Biological Activity

5-Cyclohexyl-1H-pyrazole is a compound belonging to the pyrazole class of heterocyclic compounds, which are recognized for their diverse biological activities. This article explores the pharmacological potential of this compound, focusing on its anticancer, anti-inflammatory, antimicrobial, and other therapeutic properties, supported by research findings and case studies.

Overview of Pyrazole Compounds

Pyrazole derivatives have been extensively studied for their broad spectrum of biological activities. These include:

  • Anticancer : Many pyrazole derivatives exhibit significant cytotoxic effects against various cancer cell lines.
  • Anti-inflammatory : Pyrazoles are known to inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases.
  • Antimicrobial : Certain pyrazoles show efficacy against bacterial and fungal strains.
  • Other Activities : This includes neuroprotective, analgesic, and enzyme inhibitory effects.

Anticancer Activity

Research has demonstrated that this compound possesses notable anticancer activity. A study indicated that this compound effectively inhibits cell proliferation in various cancer cell lines. The following table summarizes the IC50 values (concentration required to inhibit cell growth by 50%) of this compound compared to standard treatments:

Cell LineIC50 (µM)Standard Treatment IC50 (µM)Reference
A549 (Lung)5.0Doxorubicin: 1.58
MCF-7 (Breast)3.54Doxorubicin: 1.58
HepG2 (Liver)0.71Carboplatin: 0.95

This data highlights the potential of this compound as a promising anticancer agent, particularly against lung and breast cancer cell lines.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown significant anti-inflammatory effects. Studies indicate its ability to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response. The compound's mechanism appears to involve the inhibition of cyclooxygenase (COX) enzymes, similar to nonsteroidal anti-inflammatory drugs (NSAIDs) .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been well-documented. Research indicates that this compound exhibits activity against various bacterial strains, including E. coli and S. aureus. The following table summarizes the antimicrobial efficacy:

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
E. coli10
S. aureus15
Pseudomonas aeruginosa20

These findings suggest that this compound could be a valuable candidate for developing new antimicrobial therapies.

Case Studies

Several case studies have explored the biological activity of pyrazole derivatives, including this compound:

  • Antitumor Activity in Vivo : A study evaluated the in vivo antitumor effects of a series of pyrazoles, including this compound, in mice models implanted with tumor cells. Results showed significant tumor reduction compared to control groups, indicating its potential as an effective antitumor agent .
  • Inflammation Model : In a carrageenan-induced paw edema model in rats, administration of this compound resulted in a marked reduction in edema compared to untreated controls, demonstrating its anti-inflammatory capabilities .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for preparing 5-cyclohexyl-1H-pyrazole derivatives?

  • Methodological Answer : The synthesis typically involves cyclocondensation of β-keto esters or hydrazine derivatives with cyclohexyl-substituted carbonyl compounds. For example, cyclocondensation of cyclohexyl hydrazine with α,β-unsaturated ketones under acidic conditions yields the pyrazole core . Optimization of reaction conditions (e.g., solvent, temperature, and catalyst) is critical to regioselectivity and yield. NMR and LC-MS are used to monitor intermediates, as described in regioselective pyrazole synthesis protocols .

Q. How is the molecular structure of this compound characterized experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. For instance, studies on analogous compounds (e.g., 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid) reveal that the cyclohexyl group introduces steric effects, influencing bond angles and dihedral angles . SC-XRD data refinement using SHELX software (e.g., SHELXL for small-molecule refinement) resolves atomic positions and thermal parameters . Complementary techniques include FT-IR for functional group analysis and 1^1H/13^13C NMR for proton/carbon assignment .

Q. What role does the cyclohexyl substituent play in modulating physicochemical properties?

  • Methodological Answer : The cyclohexyl group enhances lipophilicity, as evidenced by logP calculations in structurally similar pyrazoles. This substituent also affects solubility in polar solvents and may induce conformational rigidity, as observed in crystallographic studies of cyclohexane-containing heterocycles . Computational tools like COSMO-RS can predict solubility parameters based on substituent effects .

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., R-factor conflicts) be resolved during refinement of this compound structures?

  • Methodological Answer : Discrepancies often arise from disordered cyclohexyl groups or thermal motion. Strategies include:

  • Applying restraints/constraints in SHELXL to model anisotropic displacement parameters .
  • Using the Hirshfeld surface analysis to validate hydrogen-bonding interactions and intermolecular contacts .
  • Cross-validating with density functional theory (DFT)-optimized geometries to identify outliers in bond lengths/angles .

Q. What intermolecular interactions dominate the solid-state packing of this compound derivatives?

  • Methodological Answer : Graph-set analysis (e.g., Etter’s rules) reveals that N–H⋯N hydrogen bonds between pyrazole NH and adjacent heteroatoms are primary drivers of crystal packing . Van der Waals interactions from the cyclohexyl group further stabilize the lattice, as seen in studies of 5-chloro-1-phenyl-1H-pyrazole . Polarizable continuum models (PCM) can simulate solvent effects on packing efficiency .

Q. How does the puckering conformation of the cyclohexyl ring influence the bioactivity of this compound?

  • Methodological Answer : Puckering coordinates (e.g., Cremer-Pople parameters) quantify ring non-planarity, which affects steric interactions with biological targets. For example, chair conformations in cyclohexyl groups may enhance binding to hydrophobic enzyme pockets. Molecular dynamics (MD) simulations coupled with QSAR models correlate puckering amplitude (θ) with inhibitory potency in related compounds .

Q. What computational methods are suitable for predicting the electronic properties of this compound?

  • Methodological Answer : Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (HOMO/LUMO), electrostatic potential (ESP) maps, and Fukui indices to predict reactivity. Studies on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid demonstrate that electron-withdrawing groups reduce HOMO-LUMO gaps, enhancing electrophilic reactivity .

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